molecular formula C5H9NaO2 B073840 Sodium pivalate CAS No. 1184-88-9

Sodium pivalate

Cat. No. B073840
CAS RN: 1184-88-9
M. Wt: 124.11 g/mol
InChI Key: SJRDNQOIQZOVQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sodium pivalate can be synthesized through specific chemical processes. Unfortunately, the available literature does not provide detailed information on the synthesis methods for sodium pivalate. Researchers interested in the synthesis of similar compounds often explore various chemical pathways and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of sodium pivalate has been studied using techniques like X-ray diffraction. For instance, Troyanov et al. (2002) investigated the crystal structure of sodium pivalate adduct NaH(Piv)22, revealing a monoclinic system and a distorted octahedral NaO6 coordination environment (Troyanov et al., 2002).

Chemical Reactions and Properties

Sodium pivalate participates in various chemical reactions, indicating its reactivity and utility in different chemical contexts. For example, Zhou et al. (2013) described a nickel-catalyzed cross-coupling of benzylic pivalates with arylboroxines, showcasing the reactivity of sodium pivalate in forming complex organic compounds (Zhou et al., 2013).

Physical Properties Analysis

The physical properties of sodium pivalate, such as melting point, boiling point, solubility, and appearance, are crucial for its handling and application in various fields. However, specific details about these properties are not directly available in the current research literature.

Chemical Properties Analysis

Chemical properties like acidity/basicity, stability, and reactivity under different conditions are essential for understanding the behavior of sodium pivalate in various environments. While detailed information on these properties is limited in the current research, studies like that of Lafrance and Fagnou (2006), which explored the use of pivalic acid in palladium-catalyzed reactions, provide insights into the chemical behavior of related compounds (Lafrance & Fagnou, 2006).

Scientific Research Applications

1. Synthesis of Solasodine Pivalate from Diosgenin Pivalate

  • Summary of Application: Sodium Pivalate is used in the two-step synthesis of Solasodine Pivalate from Diosgenin Pivalate . Solasodine is a pharmacologically important compound with antiproliferative, neurogenesis, antifungal, and anti-inflammatory activities .
  • Methods of Application: The key transformation involves the reaction of diosgenin pivalate with benzyl carbamate (CbzNH 2) promoted by TMSOTf . During the reaction, the F-ring of the spiroketal moiety opens up with a simultaneous introduction of a Cbz-protected amino group in position 26 . A one-pot deprotection of 26-amine with AcBr/BuOH followed by the N-cyclization affords solasodine pivalate .
  • Results or Outcomes: The overall yield of solasodine pivalate is 45% .

2. Pivaloylation of Alcohols

  • Summary of Application: Sodium Pivalate is used in the pivaloylation of alcohols . This process involves the conversion of an alcohol into a pivalate ester .
  • Methods of Application: A simple and efficient protocol for pivaloylation of alcohols without using a catalyst under solvent-free conditions offers short reaction time, high yields, simple workup, and no need for further purification . Selectivity was observed between primary alcohols vs. secondary alcohols and aliphatic alcohols vs. phenols .
  • Results or Outcomes: The process results in the formation of pivalate esters .

3. Acylation of Alcohols with Acid Anhydrides

  • Summary of Application: Sodium Pivalate is used in the acylation of alcohols with acid anhydrides . This process involves the conversion of an alcohol into an acylated product .
  • Methods of Application: Inexpensive phosphoric acid (H3PO4) catalyzes a safe and simple acylation of alcohols with acid anhydrides . In situ-generated diacylated mixed anhydrides are proposed as the active species - acting as efficient catalytic acyl transfer reagents . A 23 g scale synthesis of an ester was demonstrated .
  • Results or Outcomes: The process results in the formation of acylated alcohols .

Safety And Hazards

Sodium pivalate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . When handling Sodium pivalate, it’s recommended to avoid breathing dust, fume, gas, mist, or vapors, and to use personal protective equipment .

Future Directions

Research on Sodium pivalate and related compounds is ongoing. For instance, studies have investigated the effects of short-term high-dose administration of Sodium pivalate on cardiac functionality and mitochondrial energy metabolism . Future research may continue to explore the potential applications and effects of Sodium pivalate in various fields.

properties

IUPAC Name

sodium;2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRDNQOIQZOVQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-98-9 (Parent)
Record name Propanoic acid, 2,2-dimethyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9073252
Record name Propanoic acid, 2,2-dimethyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium pivalate

CAS RN

1184-88-9
Record name Propanoic acid, 2,2-dimethyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2-dimethyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium pivalate
Reactant of Route 2
Sodium pivalate
Reactant of Route 3
Sodium pivalate
Reactant of Route 4
Sodium pivalate

Citations

For This Compound
542
Citations
TL Broderick - Drugs in R & D, 2006 - Springer
… of short- and long-term sodium pivalate treatment on: (1) cardiac … Treatment with sodium pivalate induces a gradual loss of … Hearts from sodium pivalate-treated animals demonstrate a …
Number of citations: 25 link.springer.com
GS Morris, Q Zhou, BA Wolf, SC Christos… - Life sciences, 1995 - Elsevier
… with sodium pivalate significantly … by sodium pivalate and these antibiotics occurs rapidly after the initiation of treatment (3) Results demonstrate that 1 l- 12 weeks of sodium pivalate …
Number of citations: 17 www.sciencedirect.com
LM Lewin, S Fournier-Delpech… - Reproduction, fertility …, 1997 - CSIRO Publishing
… In the present study, hamsters were used and the effect of administration of sodium pivalate or pivalic acid on the carnitine concentrations in the cauda epididymidis and on several …
Number of citations: 17 www.publish.csiro.au
PB Bianchi, AT Davis - The Journal of nutrition, 1991 - academic.oup.com
… ABSTRACT Sodium pivalate, a compound conjugated to cernitine and excreted in the urine … in their drinking water either 20 nunoI/L sodium pivalate (experimental) or 20 mmol/L sodium …
Number of citations: 30 academic.oup.com
J Kuka, M Makrecka, S Grinberga, O Pugovics… - Cardiovascular …, 2012 - Springer
… sodium pivalate administration on cardiac functionality and mitochondrial energy metabolism. Wistar rats received sodium pivalate (40 … The administration of sodium pivalate decreased …
Number of citations: 9 link.springer.com
TL Broderick, SC Christos, BA Wolf, D DiDomenico… - Metabolism, 1995 - Elsevier
… in male Sprague-Dawley rats supplemented with sodium pivalate for 26 to 28 weeks. This … Despite this, our findings suggest that the sodium pivalate model of carnitine deficiency may …
Number of citations: 49 www.sciencedirect.com
AT Davis - Neonatology, 1995 - karger.com
The purpose of this study was to determine the effect of pivalate administration in the pregnant and lactating rat upon tissue carnitine concentrations in 1- and 5-day-old rat pups, as well …
Number of citations: 9 karger.com
QN Diep, T Bøhmer - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1995 - Elsevier
… sodium pivalate treatment and fasted for the residual time. 2 h after administration of sodium pivalate (100 mg ip) the rats were anaesthetized with pure CO 2 and were decapitated. Liver…
Number of citations: 4 www.sciencedirect.com
HK Nelson, RP Lauber, NF Sheard - The Journal of Nutritional Biochemistry, 2001 - Elsevier
… /L sodium pivalate for varying … of sodium pivalate, we conducted the studies described below. The aims of the investigations were (1) to determine the effect of increased sodium pivalate …
Number of citations: 6 www.sciencedirect.com
ST Kim, MH Baik - Chemical Communications, 2020 - pubs.rsc.org
… Furthermore, the reported direct C–H arylation condition (Table 1) employing potassium carbonate and pivalic acid instead of sodium pivalate was explored in N,N-dimethylformamide-d …
Number of citations: 7 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.